molecular formula C6H7NaO5 B564146 sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate CAS No. 104629-54-1

sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate

Cat. No.: B564146
CAS No.: 104629-54-1
M. Wt: 182.107
InChI Key: NPBVJUWMPNXPFN-LNKPDPKZSA-M
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Description

sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate is an organic compound with a unique structure that includes both ester and sodium carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate typically involves the esterification of fumaric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting dimethyl fumarate is then reacted with sodium hydroxide to form the sodium salt of the ester.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the sodium carboxylate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The ester groups can participate in esterification and transesterification reactions, while the sodium carboxylate group can engage in ionic interactions with other molecules. These interactions can influence metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: A related compound with similar ester groups but lacking the sodium carboxylate functionality.

    Sodium maleate: Another compound with a similar structure but different stereochemistry.

Uniqueness

sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate is unique due to its combination of ester and sodium carboxylate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

104629-54-1

Molecular Formula

C6H7NaO5

Molecular Weight

182.107

IUPAC Name

sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate

InChI

InChI=1S/C6H8O5.Na/c1-10-5(8)3-4(7)6(9)11-2;/h3,7H,1-2H3;/q;+1/p-1/b4-3-;

InChI Key

NPBVJUWMPNXPFN-LNKPDPKZSA-M

SMILES

COC(=O)C=C(C(=O)OC)[O-].[Na+]

Synonyms

2-(Sodiooxy)-2-butenedioic acid dimethyl ester

Origin of Product

United States

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